Cas no 1995632-95-5 (6-((2-Morpholinoethyl)amino)pyridazin-3-ol)

6-((2-Morpholinoethyl)amino)pyridazin-3-ol 化学的及び物理的性質
名前と識別子
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- starbld0030544
- AKOS026714991
- F1967-4448
- 3-(2-morpholin-4-ylethylamino)-1H-pyridazin-6-one
- 1995632-95-5
- 6-((2-morpholinoethyl)amino)pyridazin-3-ol
- 6-((2-Morpholinoethyl)amino)pyridazin-3-ol
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- インチ: 1S/C10H16N4O2/c15-10-2-1-9(12-13-10)11-3-4-14-5-7-16-8-6-14/h1-2H,3-8H2,(H,11,12)(H,13,15)
- InChIKey: BKCDBHYOHGYRGC-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CCNC2C=CC(NN=2)=O)CC1
計算された属性
- せいみつぶんしりょう: 224.12732577g/mol
- どういたいしつりょう: 224.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 66Ų
6-((2-Morpholinoethyl)amino)pyridazin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4448-1g |
6-((2-morpholinoethyl)amino)pyridazin-3-ol |
1995632-95-5 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-4448-5g |
6-((2-morpholinoethyl)amino)pyridazin-3-ol |
1995632-95-5 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-4448-0.25g |
6-((2-morpholinoethyl)amino)pyridazin-3-ol |
1995632-95-5 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-4448-0.5g |
6-((2-morpholinoethyl)amino)pyridazin-3-ol |
1995632-95-5 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | M267491-500mg |
6-((2-Morpholinoethyl)amino)pyridazin-3-ol |
1995632-95-5 | 500mg |
$ 320.00 | 2022-06-04 | ||
Life Chemicals | F1967-4448-10g |
6-((2-morpholinoethyl)amino)pyridazin-3-ol |
1995632-95-5 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | M267491-100mg |
6-((2-Morpholinoethyl)amino)pyridazin-3-ol |
1995632-95-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M267491-1g |
6-((2-Morpholinoethyl)amino)pyridazin-3-ol |
1995632-95-5 | 1g |
$ 475.00 | 2022-06-04 | ||
Life Chemicals | F1967-4448-2.5g |
6-((2-morpholinoethyl)amino)pyridazin-3-ol |
1995632-95-5 | 95%+ | 2.5g |
$670.0 | 2023-09-06 |
6-((2-Morpholinoethyl)amino)pyridazin-3-ol 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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2. Back matter
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
6-((2-Morpholinoethyl)amino)pyridazin-3-olに関する追加情報
Recent Advances in the Study of 6-((2-Morpholinoethyl)amino)pyridazin-3-ol (CAS: 1995632-95-5)
The compound 6-((2-Morpholinoethyl)amino)pyridazin-3-ol (CAS: 1995632-95-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyridazine derivative, characterized by its morpholinoethylamino substituent, has been the subject of several studies exploring its pharmacological properties, mechanism of action, and potential as a lead compound in drug discovery.
Recent research has focused on the synthesis and optimization of 6-((2-Morpholinoethyl)amino)pyridazin-3-ol to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against a range of kinase enzymes, particularly those involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to elucidate the binding interactions between the compound and its target kinases, revealing a high affinity for the ATP-binding sites.
In addition to its kinase inhibitory properties, 6-((2-Morpholinoethyl)amino)pyridazin-3-ol has shown promise in preclinical models of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that the compound could modulate glutamate receptor activity, reducing excitotoxicity in neuronal cells. This finding suggests potential applications in the treatment of conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
Further investigations into the pharmacokinetics of 6-((2-Morpholinoethyl)amino)pyridazin-3-ol have been conducted to assess its suitability for clinical development. A recent pharmacokinetic study highlighted the compound's favorable metabolic stability and low cytotoxicity, making it a viable candidate for further optimization. However, challenges remain in improving its blood-brain barrier permeability, which is critical for its application in central nervous system disorders.
The structural versatility of 6-((2-Morpholinoethyl)amino)pyridazin-3-ol has also been exploited in the design of prodrugs and conjugates. Researchers have developed derivatives with enhanced solubility and tissue targeting capabilities, as reported in a 2023 article in Bioorganic & Medicinal Chemistry Letters. These modifications aim to address the limitations of the parent compound while retaining its therapeutic efficacy.
In conclusion, 6-((2-Morpholinoethyl)amino)pyridazin-3-ol (CAS: 1995632-95-5) represents a promising scaffold for the development of novel therapeutics. Its dual functionality as a kinase inhibitor and neuromodulator underscores its potential in treating a wide range of diseases. Future research should focus on optimizing its pharmacokinetic profile and exploring its efficacy in advanced preclinical models to pave the way for clinical trials.
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